![molecular formula C12H13NS2 B14513978 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile CAS No. 62525-25-1](/img/structure/B14513978.png)
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a benzothiopyran ring system, which is a fused ring structure containing both sulfur and carbon atoms. The compound also features a methylsulfanyl group and a carbonitrile group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . This is followed by further reactions to introduce the benzothiopyran ring and the carbonitrile group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile can be compared with other similar compounds, such as:
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds also contain a methylsulfanyl group and exhibit similar biological activities.
Methylsulfonylmethane (MSM): Although structurally different, MSM shares some chemical properties and is used in similar applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62525-25-1 |
|---|---|
Molekularformel |
C12H13NS2 |
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
1-(methylsulfanylmethyl)-3,4-dihydroisothiochromene-1-carbonitrile |
InChI |
InChI=1S/C12H13NS2/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12/h2-5H,6-7,9H2,1H3 |
InChI-Schlüssel |
SKQNILKOPNMQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1(C2=CC=CC=C2CCS1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


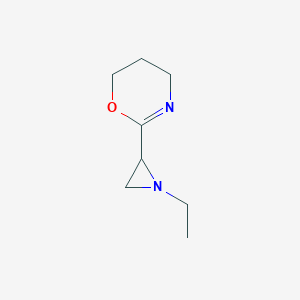
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
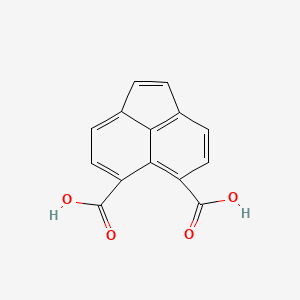


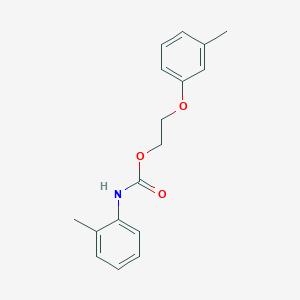
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
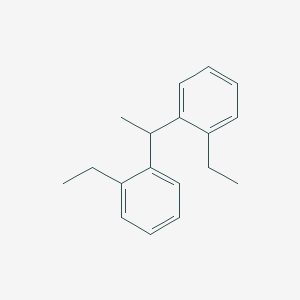
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

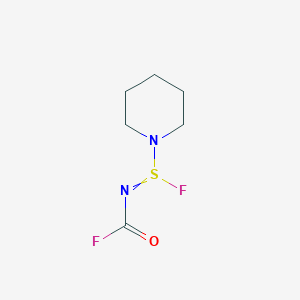


![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
